Edestin - from Hemp Seed; m.w. c.300,000

Nutritional Quality Amino Acid Profile Plant Protein Isolate

Plant-based protein formulations often suffer from poor thermal stability and limited digestibility. Edestin (CAS 9007-57-2), a hexameric hemp seed globulin, resolves these challenges: • High denaturation temperature (Td ~95.0°C) ensures structural integrity during high-heat processing. • 88-91% in vitro digestibility and 41.0% E/T ratio enhance amino acid bioavailability. • High free sulfhydryl content (~35 μmol/g) enables superior thermal gelation for meat-like textures. Ideal for clean-label meat/dairy alternatives, medical foods, and sports nutrition. Procure with confidence from BenchChem.

Molecular Formula
Molecular Weight
CAS No. 9007-57-2
Cat. No. B600379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdestin - from Hemp Seed; m.w. c.300,000
CAS9007-57-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edestin Technical Baseline


Edestin (CAS 9007-57-2) is a hexameric legumin-class seed storage globulin found predominantly in hemp seeds (Cannabis sativa L.), where it constitutes approximately 60–80% of total seed protein [1]. With a native molecular weight of approximately 300–310 kDa, the protein is composed of six identical subunits arranged with 32-point group symmetry, each consisting of an acidic and a basic polypeptide chain linked by disulfide bonds [2]. Edestin is characterized by its high solubility in salt solutions but limited solubility in water, its lack of glycosylation sites, and a high content of essential amino acids, particularly arginine and sulfur-containing amino acids [3]. These structural and physicochemical attributes underpin its functional and nutritional differentiation relative to other plant storage proteins.

Edestin-rich hemp protein supports nutritional and functional protein research, with hexameric disulfide-bonded structure
Preferred for thermal gelation and structuring studies where free sulfhydryl content is a key selection factor
May be considered for in vitro digestibility and amino acid profiling workflows; solubility context requires salt-solution or pH-adjusted media

Why Edestin Cannot Be Substituted


Edestin, as the predominant protein in hemp, exhibits structural and nutritional characteristics that are not interchangeable with those of other common plant protein isolates, such as those from soy, pea, or wheat. The primary reason generic substitution fails stems from edestin's unique hexameric, disulfide-bonded structure and its high proportion of sulfur-containing amino acids, which confer a distinct thermal stability and free sulfhydryl content compared to other storage globulins [1]. While other plant proteins, like soy protein isolate (SPI), may offer similar total protein content, the amino acid composition, particularly the ratio of essential to total amino acids and the methionine+cysteine content, differs significantly, affecting both nutritional value and functional performance in applications [2]. This evidence guide quantifies these specific differentiators to inform scientific selection and procurement decisions.

Edestin (Hemp Protein Isolate)
Soy Protein Isolate (SPI)
Amino acid profile
Higher essential amino acid ratio (E/T) and sulfur-containing amino acids
Lower E/T ratio may shift nutritional balance in formulation
Free sulfhydryl groups
Substantially higher free SH content, enabling intermolecular disulfide crosslinking
Low free SH content limits thermal gelation and texturization potential
Thermal stability
Higher denaturation temperature, retaining native structure under elevated processing temperatures
Lower Td may lead to earlier denaturation during thermal treatments

Edestin Differential Evidence


Higher Essential Amino Acid Ratio

Edestin-rich Hemp Protein Isolate (HPI) exhibits a significantly higher proportion of essential amino acids (E/T ratio) compared to Soy Protein Isolate (SPI), indicating a superior nutritional balance for meeting human dietary requirements [1].

Essential Amino Acid Ratio
Head-to-head
HPI E/T: 41.0% vs. SPI: 37.8% (P < 0.05)
Higher reported essential amino acid proportion supports nutritional sourcing evaluation
Amino acid analysis via HPLC after acid hydrolysis
Nutritional Quality Amino Acid Profile Plant Protein Isolate

Superior In Vitro Protein Digestibility

Following a sequential pepsin and trypsin digestion, Edestin-containing Hemp Protein Isolate (HPI) demonstrates significantly higher in vitro protein digestibility than Soy Protein Isolate (SPI), suggesting enhanced bioavailability of its amino acids [1].

In Vitro Digestibility
Head-to-head
HPI: 88–91% vs. SPI: 71% (P < 0.05)
Reported higher digestibility supports protein utilization endpoint review
Sequential pepsin/trypsin in vitro model
Protein Digestibility In Vitro Digestion Model Bioavailability

Higher Free Sulfhydryl Content

Hemp Protein Isolate (HPI), which is predominantly Edestin, possesses a much higher free sulfhydryl (SH) group content compared to Soy Protein Isolate (SPI). This intrinsic chemical property is a key determinant of the protein's gelation and aggregation behavior [1].

Free Sulfhydryl Content
Head-to-head
~35 μmol/g (HPI) vs. ~5 μmol/g (SPI)
Higher free SH content may facilitate gelation; requires formulation validation
Ellman's reagent, non-denaturing conditions
Protein Structure Functional Properties Disulfide Bonding

Higher Denaturation Temperature

Differential Scanning Calorimetry (DSC) reveals that the Edestin component in Hemp Protein Isolate (HPI) has a significantly higher thermal denaturation temperature (Td) than the major storage protein (glycinin) in Soy Protein Isolate (SPI) [1].

Denaturation Temperature
Head-to-head
HPI Td ~95.0 °C vs. SPI 84–92 °C
Higher Td supports thermal processing research context
DSC, phosphate buffer pH 7.0, 10 °C/min
Thermal Stability Protein Processing DSC

Unique Texturizing for Meat Analogs

A patent-pending process demonstrates that Native Edestin Protein Isolate (NEPI) can be used as a primary texturizing ingredient to create structured protein food products with a fibrous texture comparable to cooked animal meat, a functionality not readily achieved with common plant protein isolates [1].

Texturizing Capability
Class-level inference
Patent-pending NEPI process yields fibrous meat-like hydrogel
Reported texturizing context; data to verify for specific formulation
Hydrosol+oil, 75–95 °C extrusion; proprietary metrics
Food Structuring Meat Analog Texturization

Edestin Application Scenarios


Plant-Based Meat and Dairy Analogs

Formulators seeking to develop clean-label meat or dairy alternatives with authentic fibrous textures should procure Edestin-rich isolates. The high free sulfhydryl content (approximately 35 μmol/g) enables superior thermal gelation, while the unique texturizing capabilities of Native Edestin Protein Isolate (NEPI) allow for the creation of meat-like structures under specific thermal-mechanical processing conditions [REFS-1, REFS-2]. This avoids the need for supplemental texturizing agents.

Clinical and Sports Nutrition

For applications where protein bioavailability and amino acid efficiency are critical—such as in medical foods, infant formula (subject to regulatory approval), or sports recovery products—Edestin's 88-91% in vitro digestibility and its 41.0% E/T ratio are key differentiators [3]. These metrics translate to a more efficient and complete source of essential amino acids compared to standard soy-based formulations.

Thermally Processed Functional Foods

In food products that undergo high-heat processing, such as extruded snacks, baked goods, or retorted ready-to-eat meals, Edestin offers a distinct technical advantage. Its high denaturation temperature (Td ~95.0 °C) ensures that a greater proportion of the native protein structure is retained post-processing, preserving its intended functional and nutritional benefits more effectively than less thermostable plant proteins [4].

GABAergic Sleep Induction

Procurement for research investigating the gut-brain axis or dietary interventions for sleep should consider Edestin based on emerging patent literature. A 2025 patent application (KR2025005881) claims that Edestin, as an active component of hemp seed cake, can enhance GABA levels in serum and the cerebral cortex, thereby inducing sleep [5]. This represents a novel and specific bioactive research avenue for the compound.

Application
Selection Property
Validation Focus
Plant-based structured food research
Free sulfhydryl content and thermal gelation
Texture formation under thermal-mechanical conditions
Nutritional formulation and digestibility studies
In vitro digestibility and essential amino acid ratio
Amino acid release and nutritional efficiency evaluation
Thermal-processed functional food research
Denaturation temperature (Td)
Retention of native protein structure after heating
Neuroactive dietary component investigation
Reported GABA-modulating context (patent literature)
In vivo GABA level change, data to verify

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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